molecular formula C5H2O3 B101289 Cyclopent-4-ene-1,2,3-trione CAS No. 15548-56-8

Cyclopent-4-ene-1,2,3-trione

Cat. No. B101289
CAS RN: 15548-56-8
M. Wt: 110.07 g/mol
InChI Key: GSGMKOPCDJFHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopent-4-ene-1,2,3-trione is a cyclic diketone that is widely used in the field of organic chemistry. It is also known as maleic anhydride cyclopentadiene adduct or MCA. The compound has a unique structure that makes it useful in various chemical reactions.

Mechanism Of Action

The mechanism of action of cyclopent-4-ene-1,2,3-trione is not well understood. However, it is believed that the compound acts as a Michael acceptor in organic reactions. It can also undergo Diels-Alder reactions with various dienes.

Biochemical And Physiological Effects

Cyclopent-4-ene-1,2,3-trione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and antitumor properties. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

Cyclopent-4-ene-1,2,3-trione has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, the compound is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.

Future Directions

There are several future directions for the use of cyclopent-4-ene-1,2,3-trione in scientific research. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the use of the compound in the synthesis of new natural products. The compound could also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
Cyclopent-4-ene-1,2,3-trione is a useful compound in organic chemistry with various scientific research applications. The compound has a unique structure that makes it useful in various chemical reactions. It has been used in the synthesis of natural products and has anti-inflammatory and antitumor properties. The compound has several advantages for lab experiments but can be difficult to handle. There are several future directions for the use of the compound in scientific research.

Synthesis Methods

Cyclopent-4-ene-1,2,3-trione can be synthesized by the reaction of maleic anhydride with cyclopentadiene. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is a solid with a melting point of 52-54°C.

Scientific Research Applications

Cyclopent-4-ene-1,2,3-trione has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic reactions such as Diels-Alder reactions, Michael additions, and cycloadditions. The compound has been used in the synthesis of natural products such as alkaloids, flavonoids, and terpenes.

properties

CAS RN

15548-56-8

Product Name

Cyclopent-4-ene-1,2,3-trione

Molecular Formula

C5H2O3

Molecular Weight

110.07 g/mol

IUPAC Name

cyclopent-4-ene-1,2,3-trione

InChI

InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H

InChI Key

GSGMKOPCDJFHEF-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C1=O

Canonical SMILES

C1=CC(=O)C(=O)C1=O

Other CAS RN

15548-56-8

synonyms

Cyclopent-4-ene-1,2,3-trione

Origin of Product

United States

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